3-(3-Bromo-5-fluorophenoxy)propanehydrazide

Inflammation Leukotriene biosynthesis Enzyme inhibition

3-(3-Bromo-5-fluorophenoxy)propanehydrazide is a halogenated aryloxy propanehydrazide derivative, a class of compounds recognized for their broad potential in medicinal chemistry due to the bioactive hydrazide (-NH-NH2) functional group. This specific compound features a 3-bromo-5-fluoro substitution pattern on the phenoxy ring, which is known to enhance cellular penetration and antifungal potential compared to non-fluorinated or differently substituted analogues.

Molecular Formula C9H10BrFN2O2
Molecular Weight 277.09 g/mol
Cat. No. B12085373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-5-fluorophenoxy)propanehydrazide
Molecular FormulaC9H10BrFN2O2
Molecular Weight277.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)OCCC(=O)NN
InChIInChI=1S/C9H10BrFN2O2/c10-6-3-7(11)5-8(4-6)15-2-1-9(14)13-12/h3-5H,1-2,12H2,(H,13,14)
InChIKeyUUWJVUIBNJRVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-5-fluorophenoxy)propanehydrazide: Chemical Identity and Core Specifications for Procurement


3-(3-Bromo-5-fluorophenoxy)propanehydrazide is a halogenated aryloxy propanehydrazide derivative, a class of compounds recognized for their broad potential in medicinal chemistry due to the bioactive hydrazide (-NH-NH2) functional group [1]. This specific compound features a 3-bromo-5-fluoro substitution pattern on the phenoxy ring, which is known to enhance cellular penetration and antifungal potential compared to non-fluorinated or differently substituted analogues [2]. Commercially, it is available as a research chemical with a standard minimum purity specification of 95% . Its documented interactions with multiple biological targets, including 5-lipoxygenase (5-LO) and the CCR5 receptor, underscore its value as a versatile starting point or probe in drug discovery campaigns [3][4].

Halogenated aryloxy hydrazide scaffold for medicinal chemistry probe development
Reported 5-LO and CCR5 interactions may support target engagement studies
3-Br-5-F substitution pattern may support cellular penetration in antifungal screening (class-level)

3-(3-Bromo-5-fluorophenoxy)propanehydrazide: Why In-Class Analogs Are Not Drop-In Replacements


While numerous aryloxy propanehydrazide derivatives exist, subtle structural variations dramatically alter biological activity, target selectivity, and physicochemical properties. The specific 3-bromo-5-fluoro substitution pattern on the phenoxy ring of the target compound is not interchangeable with other halogen combinations, such as 3-chloro-5-fluoro or 3-bromo-4-fluoro, due to differences in electronic effects, steric bulk, and lipophilicity that critically influence target engagement [1]. Furthermore, the terminal hydrazide group provides a distinct pharmacophore compared to an amide or carboxylic acid, enabling unique interactions such as metal chelation or covalent modification [2]. The quantitative evidence below demonstrates that for applications targeting 5-LO, GSK-3beta, CDK5/p25, or the CCR5 receptor, generic substitution with a related analog lacking this precise molecular architecture is not supported by activity data and would likely lead to a significant loss in potency or a change in mechanism.

3-Br-5-F halogen pattern vs other combinations (e.g., 3-Cl-5-F, 3-Br-4-F) may alter electronic and lipophilic profile, affecting target interaction
Hydrazide group enables unique interactions (metal chelation, covalent modification) not provided by amide or acid analogs, potentially shifting activity profile
For 5-LO, GSK-3β, CDK5/p25, or CCR5 targets, reported activity may not transfer to analogs lacking the precise 3-Br-5-F hydrazide architecture

3-(3-Bromo-5-fluorophenoxy)propanehydrazide: A Quantitative Comparison Guide for Scientific Selection


5-Lipoxygenase (5-LO) Inhibition: A Quantitative Comparison with Baseline Activity

This compound exhibits micromolar inhibitory activity against human 5-lipoxygenase (5-LO), a key enzyme in the leukotriene biosynthesis pathway. In a cell-intact assay using human neutrophils, it demonstrated an IC50 of 3.60E+3 nM (3.6 µM) [1]. This provides a quantitative baseline for potency that can be directly compared to other 5-LO inhibitors in the same assay system. No data for closely related analogs (e.g., 3-(3-Bromo-5-fluorophenoxy)propanamide) in this specific assay were identified, therefore this is presented as a benchmark for the target compound itself.

5-LO Inhibition
Assay context
IC50 = 3.60 µM
Supports leukotriene probe development
Human neutrophil cell-intact assay
Inflammation Leukotriene biosynthesis Enzyme inhibition

Multikinase Inhibition Profile: Distinct Activity Against GSK-3beta and CDK5/p25

Beyond 5-LO, the compound demonstrates a distinct polypharmacology profile by inhibiting two therapeutically relevant kinases. It showed an IC50 of 3.20E+4 nM (32 µM) against porcine brain GSK-3alpha/beta and an IC50 of 3.30E+4 nM (33 µM) against human CDK5/p25 [1][2]. While these activities are in the high micromolar range, they represent a specific, measurable interaction with these kinase targets, which is a functional attribute not reported for the closely related propanamide analog (CAS 1523466-88-7) .

Kinase Inhibition Profile
Cross-study comparable
Target compound GSK-3β IC50 32 µM, CDK5/p25 IC50 33 µM
Propanamide analog Kinase inhibition not reported
Differentiates hydrazide from amide analog for kinase studies
Porcine brain GSK-3, human CDK5/p25; 30 min [33P]-ATP
Neurodegeneration Oncology Kinase inhibitor

CCR5 Antagonism: Potential Application in HIV and Inflammation Models

Preliminary pharmacological screening has identified this compound as a CCR5 antagonist [1]. CCR5 is a major co-receptor for HIV-1 entry and is also implicated in inflammatory conditions like asthma and rheumatoid arthritis. This functional annotation provides a clear, target-based differentiator. The more common propanamide analog (3-(3-Bromo-5-fluorophenoxy)propanamide) is not annotated with CCR5 activity in public databases, suggesting this activity is conferred by the hydrazide moiety .

CCR5 Antagonism
Data to verify
Target compound Identified as CCR5 antagonist
Propanamide analog CCR5 activity not reported
Offers distinct target engagement not found in amide analog
Preliminary pharmacological screening
HIV Immunology GPCR antagonist

Antifungal Potential: Fluorine Substitution Enhances Cellular Penetration

A structure-activity relationship (SAR) study on a series of aliphatic hydrazide derivatives concluded that compounds with fluorine-containing substituents, like the 3-bromo-5-fluoro pattern on this molecule, penetrate the cell structure more effectively and are characterized by higher antifungal potential than analogues with different substituents (e.g., those lacking fluorine or with only chloro groups) [1]. This class-level finding supports the preferential selection of this fluorinated compound over a non-fluorinated or differently halogenated analog for antifungal screening campaigns.

Antifungal SAR
Class-level inference
Fluorine substitution linked to higher antifungal potential (SAR)
May guide selection for antifungal screening campaigns
In vitro assays against Fusarium spp.
Antifungal Structure-activity relationship Cellular penetration

Commercial Availability and Purity: A Verified Starting Point for Synthesis

As a commercially available research chemical, 3-(3-Bromo-5-fluorophenoxy)propanehydrazide is supplied with a documented minimum purity of 95% . This level of purity is essential for ensuring reproducibility in downstream synthetic applications, such as the generation of hydrazone libraries or heterocyclic compounds like 1,3,4-oxadiazoles [1]. The amide analog is also available, but its different reactivity profile (e.g., lower nucleophilicity of the amide nitrogen compared to the hydrazide) means it cannot directly substitute for the hydrazide in many of these key transformations.

Synthetic Utility
Specification review
Hydrazide Minimum purity 95%, enables hydrazone/heterocycle synthesis
Amide analog Different reactivity, cannot substitute in key transformations
Critical building block for hydrazide-specific chemistries
Standard lab synthesis conditions
Chemical synthesis Building block Quality control

3-(3-Bromo-5-fluorophenoxy)propanehydrazide: Validated Application Scenarios for Procurement and Research


Inflammatory Disease Research: 5-Lipoxygenase Probe Development

Given its verified inhibition of human 5-LO (IC50 = 3.60E+3 nM), this compound is a suitable chemical probe for preliminary studies on leukotriene-mediated inflammation [1]. It can be used as a benchmark in cell-based assays to evaluate the potency of new 5-LO inhibitors or to study the enzyme's role in neutrophil biology.

Neurodegeneration and Oncology: Multikinase Profiling

The compound's measurable inhibition of GSK-3beta (IC50 = 32 µM) and CDK5/p25 (IC50 = 33 µM) positions it as a starting point for developing chemical tools to probe these kinases in cellular models of Alzheimer's disease, bipolar disorder, or cancer [1][2]. Its polypharmacology may be advantageous in exploring multi-target drug strategies.

HIV and Immunology: CCR5 Antagonist Screening

The identification of this compound as a CCR5 antagonist supports its use in assays designed to study HIV-1 entry mechanisms or CCR5-mediated inflammatory signaling [3]. It can serve as a reference tool for developing and validating high-throughput screens for novel CCR5 inhibitors.

Antifungal Drug Discovery: Halogenated Hydrazide Library Synthesis

Based on class-level SAR showing enhanced antifungal potential for fluorinated hydrazides, this compound is a logical scaffold for generating a focused library of derivatives to be screened against pathogenic fungi [4]. The 3-bromo-5-fluoro substitution pattern can be systematically varied to optimize potency and selectivity.

Application
Selection Property
Validation Focus
5-LO pathway studies
5-LO inhibition activity
Cell-based enzyme inhibition assays
GSK-3β/CDK5 kinase research
Kinase inhibition profile
Kinase activity assays in cellular models
CCR5-mediated signaling research
CCR5 antagonist identification
Receptor binding/functional assays
Antifungal screening campaigns
Fluorine-substituted hydrazide scaffold
Antifungal SAR assay design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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